Biotin-PEG7-Amine

説明

特性

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H50N4O9S/c27-5-7-33-9-11-35-13-15-37-17-19-39-20-18-38-16-14-36-12-10-34-8-6-28-24(31)4-2-1-3-23-25-22(21-40-23)29-26(32)30-25/h22-23,25H,1-21,27H2,(H,28,31)(H2,29,30,32)/t22-,23-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRGIYGOBSBFLMX-LSQMVHIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H50N4O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801105798 | |

| Record name | (3aS,4S,6aR)-N-(23-Amino-3,6,9,12,15,18,21-heptaoxatricos-1-yl)hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801105798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334172-76-7 | |

| Record name | (3aS,4S,6aR)-N-(23-Amino-3,6,9,12,15,18,21-heptaoxatricos-1-yl)hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1334172-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3aS,4S,6aR)-N-(23-Amino-3,6,9,12,15,18,21-heptaoxatricos-1-yl)hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801105798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Biotin-PEG7-Amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Biotin-PEG7-Amine, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and diagnostic applications. The document details a robust synthetic protocol, outlines key characterization methodologies, and presents expected analytical data in a clear and accessible format. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, biology, and pharmaceutical sciences, enabling them to confidently synthesize, purify, and characterize this important reagent for their specific research and development needs. The inclusion of detailed experimental procedures and illustrative diagrams aims to facilitate the practical implementation of the described methods.

Introduction

This compound is a versatile chemical tool that combines the high-affinity binding of biotin to avidin and streptavidin with the benefits of a polyethylene glycol (PEG) spacer. The PEG linker, in this case, comprising seven ethylene glycol units, enhances the water solubility of the molecule and provides a flexible spacer arm to minimize steric hindrance between the biotin moiety and its binding partner. The terminal primary amine group allows for covalent conjugation to a variety of functional groups, such as carboxylic acids and activated esters (e.g., NHS esters), making it an ideal reagent for the biotinylation of proteins, peptides, nucleic acids, and other biomolecules.[][2][3] Its application is prominent in the development of targeted drug delivery systems, immunoassays, affinity chromatography, and as a linker in Proteolysis Targeting Chimeras (PROTACs).[4][5]

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of an activated biotin derivative, such as Biotin-NHS (N-Hydroxysuccinimide ester), with a suitable amine-terminated PEG linker. A common strategy involves the use of a large excess of a diamine-PEG linker to statistically favor the formation of the mono-biotinylated product. Subsequent purification is then required to isolate the desired compound.

Experimental Protocol: Synthesis via Reaction with Excess Diamine

This protocol describes the synthesis of this compound by reacting Biotin-NHS with a 10-fold molar excess of heptaethylene glycol diamine.

Materials:

-

Biotin-N-hydroxysuccinimide ester (Biotin-NHS)

-

Heptaethylene glycol diamine

-

Anhydrous Dimethylformamide (DMF)

-

Triethylamine (TEA)

-

Diethyl ether

-

Silica gel for column chromatography

-

Dichloromethane (DCM)

-

Methanol (MeOH)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve Biotin-NHS (1 equivalent) in anhydrous DMF.

-

Addition of Diamine: In a separate flask, dissolve heptaethylene glycol diamine (10 equivalents) in anhydrous DMF. Add triethylamine (2 equivalents) to this solution.

-

Reaction: Slowly add the Biotin-NHS solution to the stirred solution of heptaethylene glycol diamine at room temperature.

-

Reaction Monitoring: Allow the reaction to proceed overnight at room temperature under an inert atmosphere (e.g., nitrogen or argon). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of DCM:MeOH (e.g., 9:1 v/v) with ninhydrin staining to visualize the amine-containing compounds.

-

Work-up: After the reaction is complete, remove the DMF under reduced pressure.

-

Precipitation: Add a large excess of cold diethyl ether to the residue to precipitate the product and unreacted diamine, while leaving some impurities in the ether. Decant the ether.

-

Purification: Purify the crude product by silica gel column chromatography. A gradient elution system of DCM and methanol is typically effective. For example, start with 100% DCM and gradually increase the methanol concentration (e.g., from 0% to 20%). The fractions containing the desired mono-biotinylated product can be identified by TLC.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain this compound as a white to off-white solid or a sticky oil.

DOT Script for Synthesis Workflow:

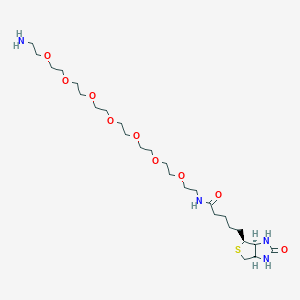

Caption: Synthesis workflow for this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and integrity of the synthesized this compound. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Data Presentation

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference/Source |

| Molecular Formula | C26H50N4O9S | |

| Molecular Weight | 594.77 g/mol | |

| Appearance | White to off-white solid or sticky oil | |

| Purity (Typical) | ≥95% (by HPLC or NMR) | |

| Solubility | Soluble in water, DMSO, DMF |

Experimental Protocols for Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the presence of characteristic protons of both the biotin and the PEG moieties, and to assess the purity of the compound.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Analysis: Integrate the peaks corresponding to the biotin and PEG protons to confirm the structure and estimate purity.

Expected ¹H NMR Data (in D₂O, chemical shifts are approximate):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.5 | m | 1H | Biotin C-H |

| ~4.3 | m | 1H | Biotin C-H |

| ~3.6 | m | ~24H | PEG -CH₂-O- |

| ~3.2 | m | 1H | Biotin S-CH |

| ~2.9 | t | 2H | -CH₂-NH₂ (terminal amine) |

| ~2.8 | d | 1H | Biotin S-CH₂ |

| ~2.6 | d | 1H | Biotin S-CH₂ |

| ~2.2 | t | 2H | Biotin -CO-CH₂- |

| ~1.3-1.7 | m | 6H | Biotin alkyl chain -CH₂- |

3.2.2. Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the synthesized compound, confirming its identity. Electrospray ionization (ESI) is a commonly used technique for this type of molecule.

Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).

-

Data Acquisition: Infuse the sample into an ESI mass spectrometer and acquire the spectrum in positive ion mode.

-

Data Analysis: Look for the molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of this compound (595.34 for C₂₆H₅₁N₄O₉S⁺).

Expected MS Data:

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 595.34 | ~595.3 |

| [M+Na]⁺ | 617.32 | ~617.3 |

Logical Relationships and Pathways

The primary utility of this compound lies in its ability to act as a bridge between a biotin-binding protein and a molecule of interest. This relationship is central to its various applications.

DOT Script for Biotin-Avidin Interaction:

Caption: Interaction of a biotinylated molecule with avidin.

Conclusion

This technical guide has provided a detailed protocol for the synthesis of this compound, along with comprehensive methods for its characterization. The presented information is intended to equip researchers with the necessary knowledge to produce and validate this important bifunctional linker for their specific applications. The straightforward synthesis and well-defined characterization parameters make this compound an accessible and reliable tool for a wide range of biological and pharmaceutical research endeavors. The use of the described protocols will ensure the quality and consistency of the reagent, which is critical for the reproducibility and success of subsequent experiments.

References

Unveiling the Potential of Biotin-PEG7-Amine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the physicochemical properties, experimental applications, and underlying mechanisms of Biotin-PEG7-Amine, a versatile heterobifunctional linker crucial for advancements in targeted protein degradation and bioconjugation. Tailored for researchers, scientists, and drug development professionals, this document offers a comprehensive resource, including detailed experimental protocols and visual workflows, to facilitate its effective utilization in the laboratory.

Core Physicochemical Properties

This compound is a molecule combining the high-affinity binding of biotin to avidin and streptavidin with a hydrophilic seven-unit polyethylene glycol (PEG) spacer, terminating in a reactive primary amine. This unique structure imparts desirable characteristics for various biochemical applications. The PEG linker enhances solubility in aqueous solutions, reduces steric hindrance, and improves the pharmacokinetic properties of conjugated molecules.[1]

A summary of its key physicochemical properties is presented below:

| Property | Value | Reference(s) |

| Molecular Formula | C26H50N4O9S | [2][3] |

| Molecular Weight | 594.76 g/mol | [2][3] |

| CAS Number | 1334172-76-7 | |

| Appearance | White to off-white solid or solid-liquid mixture | |

| Purity | Typically ≥95% (as determined by HPLC and/or NMR) | |

| Solubility | Soluble in water, DMSO, DMF, and DCM | |

| Storage Conditions | Store at -20°C for long-term stability. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. |

Experimental Protocols

The terminal primary amine of this compound serves as a versatile reactive handle for conjugation to various molecules, most notably those containing carboxylic acids or activated esters like N-hydroxysuccinimide (NHS) esters.

Protocol 1: Conjugation to a Carboxylic Acid-Containing Molecule using EDC

This protocol describes the covalent attachment of this compound to a protein or other molecule bearing a carboxyl group using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a zero-length crosslinker.

Materials:

-

This compound

-

Carboxylic acid-containing molecule (e.g., protein)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) (optional, to enhance efficiency)

-

Activation Buffer: MES buffer (pH 4.7-6.0) or PBS (pH 7.2-7.5), amine-free

-

Quenching Solution: Hydroxylamine or another amine-containing buffer

-

Purification system (e.g., dialysis, size-exclusion chromatography)

Procedure:

-

Dissolve the carboxylic acid-containing molecule in the Activation Buffer to a desired concentration (e.g., 1-10 mg/mL).

-

Add this compound to the solution at a molar excess (e.g., 10-50 fold) relative to the carboxylic acid-containing molecule.

-

Prepare a fresh solution of EDC in the Activation Buffer. If using, also prepare a solution of NHS or Sulfo-NHS.

-

Add the EDC solution (and NHS/Sulfo-NHS solution) to the reaction mixture.

-

Incubate the reaction for 1-2 hours at room temperature.

-

Quench the reaction by adding the Quenching Solution to consume unreacted EDC.

-

Purify the biotinylated product from excess reagents using an appropriate method such as dialysis or size-exclusion chromatography.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound using reverse-phase HPLC (RP-HPLC).

Materials:

-

This compound sample

-

HPLC-grade water

-

HPLC-grade acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

RP-HPLC system with a C18 column and UV detector

Procedure:

-

Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., a mixture of water and ACN) to a known concentration (e.g., 1 mg/mL).

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in ACN

-

-

HPLC Conditions:

-

Column: C18, 5 µm particle size, 4.6 x 250 mm (or similar)

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 214 nm or 280 nm

-

Gradient: A linear gradient from a low percentage of Mobile Phase B (e.g., 5%) to a high percentage (e.g., 95%) over 20-30 minutes.

-

-

Analysis: Inject the sample onto the HPLC system and record the chromatogram. The purity is determined by calculating the peak area of the main component relative to the total peak area.

Protocol 3: Solubility Assessment

A qualitative assessment of solubility can be performed by visual inspection upon dissolving the compound in various solvents. For a more quantitative measure, a PEG precipitation assay can be adapted.

Procedure (Qualitative):

-

To a small, known amount of this compound in a clear vial, add a specific volume of the solvent to be tested (e.g., water, DMSO, DMF, DCM).

-

Vortex or sonicate the mixture to facilitate dissolution.

-

Visually inspect the solution for any undissolved particulate matter. A clear solution indicates solubility at that concentration.

Key Applications and Workflows

A primary application of this compound is in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The following diagram illustrates the general workflow for synthesizing a PROTAC using this compound as a linker.

References

A Technical Guide to Biotin-PEG7-Amine (CAS: 1334172-76-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin-PEG7-Amine, with the CAS number 1334172-76-7, is a versatile heterobifunctional linker widely employed in biomedical research and drug development. This molecule incorporates a biotin moiety for high-affinity binding to avidin and streptavidin, a terminal primary amine for covalent conjugation to various substrates, and a seven-unit polyethylene glycol (PEG) spacer. The PEG linker enhances aqueous solubility, reduces steric hindrance, and minimizes immunogenicity of the conjugated biomolecules.[1][2][3][4][5] This technical guide provides an in-depth overview of the properties, applications, and experimental considerations for utilizing this compound in research and development, with a focus on its role in Proteolysis Targeting Chimeras (PROTACs), bioconjugation, and diagnostic assays.

Core Properties and Specifications

This compound is a well-defined molecule with consistent physical and chemical properties crucial for reproducible experimental outcomes. The key specifications are summarized in the table below.

| Property | Value | References |

| CAS Number | 1334172-76-7 | |

| Molecular Formula | C26H50N4O9S | |

| Molecular Weight | 594.76 g/mol | |

| Purity | Typically ≥95% | |

| Appearance | White to off-white solid or viscous liquid | |

| Solubility | Soluble in water, DMSO, DCM, and DMF | |

| Storage Conditions | Store at -20°C, protected from moisture |

Applications in Research and Drug Development

The unique trifunctional structure of this compound makes it a valuable tool in a variety of applications, from fundamental research to the development of novel therapeutics.

PROTAC Linker Synthesis

A primary application of this compound is as a PEG-based linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG7 linker in this compound provides the necessary spacing and flexibility for the two ends of the PROTAC to bind effectively to their respective protein targets.

Bioconjugation and Biomolecule Labeling

The terminal primary amine of this compound allows for its covalent attachment to various biomolecules, including proteins, peptides, and nucleic acids. This is typically achieved by reacting the amine with molecules containing carboxylic acids or activated esters (e.g., N-hydroxysuccinimide esters). This process, known as biotinylation, is fundamental for:

-

Detection and Quantification: Biotinylated molecules can be easily detected and quantified using avidin or streptavidin conjugates carrying enzymes (e.g., HRP, AP), fluorophores, or other reporters in techniques like ELISA, Western blotting, and immunohistochemistry.

-

Purification and Immobilization: The high-affinity interaction between biotin and avidin/streptavidin is utilized for the purification of biotinylated molecules and their immobilization onto solid supports for various assays.

Targeted Drug Delivery

The biotin moiety can act as a targeting ligand for cells that overexpress biotin receptors, such as certain cancer cells. By conjugating a therapeutic agent to this compound, it is possible to create a targeted drug delivery system that selectively delivers the payload to the desired cells, potentially increasing efficacy and reducing off-target toxicity.

Experimental Protocols

The following sections provide generalized protocols for common applications of this compound. Optimization may be required for specific applications.

General Protocol for Conjugation to Carboxylic Acids (EDC/NHS Chemistry)

This protocol describes the conjugation of the primary amine of this compound to a molecule containing a carboxylic acid group using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) chemistry.

Materials:

-

This compound

-

Molecule with a carboxylic acid group (e.g., a protein, peptide)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

-

Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-8.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Desalting column or dialysis cassette for purification

Procedure:

-

Dissolve Reactants: Dissolve the carboxylic acid-containing molecule in the Activation Buffer. Dissolve this compound in the Coupling Buffer.

-

Activate Carboxylic Acid: Add a 5- to 10-fold molar excess of EDC and NHS/Sulfo-NHS to the carboxylic acid solution. Incubate for 15-30 minutes at room temperature.

-

Conjugation: Add the activated carboxylic acid solution to the this compound solution. A 10- to 50-fold molar excess of this compound is often used to ensure efficient labeling of the carboxylated molecule and to minimize polymerization of the target molecule.

-

Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quenching: Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove excess, unreacted this compound and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).

Determination of Biotin Incorporation (HABA Assay)

The extent of biotinylation can be determined using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. This assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which results in a decrease in absorbance at 500 nm.

Mandatory Visualizations

Logical Relationship: The PROTAC Concept

The following diagram illustrates the mechanism of action for a PROTAC, a key application for this compound as a linker.

Caption: The PROTAC concept: targeted protein degradation.

Experimental Workflow: Biotin-Based ELISA

This diagram outlines a typical workflow for an Enzyme-Linked Immunosorbent Assay (ELISA) utilizing a biotinylated detection antibody.

Caption: Workflow for an indirect biotin-based ELISA.

Conclusion

This compound is a powerful and versatile tool for researchers in the life sciences. Its well-defined structure, combining a biotin handle, a flexible and solubilizing PEG spacer, and a reactive primary amine, enables a wide range of applications in bioconjugation, targeted drug delivery, and diagnostics. The information and protocols provided in this guide serve as a comprehensive resource for the effective utilization of this valuable chemical entity in research and development endeavors.

References

- 1. Bio-PEG7-Amine - CD Bioparticles [cd-bioparticles.net]

- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 3. Biotin PEG, Biotin Linker, Biotinylation Reagents- ADC Linkers | AxisPharm [axispharm.com]

- 4. This compound [myskinrecipes.com]

- 5. Biotin PEG Amine, High purity Biotin-PEG-NH2 | AxisPharm [axispharm.com]

An In-depth Technical Guide to Biotin-PEG7-Amine: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin-PEG7-Amine is a versatile, heterobifunctional linker molecule integral to numerous applications in biotechnology and drug discovery. This technical guide provides a comprehensive overview of its structure, molecular weight, and key physicochemical properties. It details its primary applications in bioconjugation, particularly for the biotinylation of proteins and as a component in the development of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols for common conjugation reactions are provided, alongside visual representations of experimental workflows and relevant signaling pathways to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

This compound is a chemical compound that features a biotin moiety at one end, a seven-unit polyethylene glycol (PEG) spacer, and a terminal primary amine group. The biotin component allows for strong and specific binding to avidin and streptavidin, a cornerstone of many detection and purification systems in molecular biology. The PEG spacer enhances water solubility, reduces steric hindrance, and provides a flexible linker arm. The terminal amine group serves as a reactive handle for covalent conjugation to various molecules, most commonly through reactions with N-hydroxysuccinimide (NHS) esters or carboxylic acids.

Structure and Physicochemical Properties

The precise chemical structure and properties of this compound are fundamental to its utility in various biochemical applications.

Chemical Structure

The structure of this compound consists of three key components:

-

Biotin: A vitamin with exceptionally high affinity for avidin and streptavidin.

-

PEG7 Spacer: A hydrophilic chain of seven ethylene glycol units, which increases the overall water solubility and provides a flexible spacer.

-

Terminal Amine: A primary amine (-NH2) group that serves as a nucleophile for conjugation reactions.

Molecular and Physical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C26H50N4O9S | [1][2][3] |

| Molecular Weight | 594.76 g/mol (or 594.8 Da) | [1][2] |

| CAS Number | 1334172-76-7 | |

| Appearance | White to off-white solid, may be a sticky solid or viscous liquid | |

| Purity | Typically ≥96% or ≥98% | |

| Solubility | Soluble in water, DMSO, DCM, and DMF | |

| Storage Conditions | Store at -20°C, protected from moisture |

Applications in Research and Drug Development

This compound is a valuable tool for researchers due to its ability to link biomolecules to a biotin tag, enabling a wide range of applications.

Biotinylation of Proteins and Other Biomolecules

The most common application of this compound is the biotinylation of proteins, antibodies, and other molecules containing reactive functional groups. The terminal amine of this compound can be conjugated to molecules containing:

-

NHS esters: The primary amine of this compound readily reacts with NHS esters to form a stable amide bond.

-

Carboxylic acids: In the presence of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), the amine group can be coupled to carboxylic acids to form an amide linkage.

Biotinylated molecules can then be used in various assays, including:

-

Enzyme-linked immunosorbent assays (ELISAs)

-

Western blotting

-

Immunohistochemistry

-

Flow cytometry

-

Affinity purification

PROTAC Development

This compound serves as a PEG-based linker in the synthesis of PROTACs. PROTACs are bifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The flexible PEG7 linker in this compound can be used to connect the target-binding ligand to the E3 ligase-binding ligand in a PROTAC construct. The biotin moiety can be utilized for the detection, purification, and study of the PROTAC's interactions.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol for Conjugating this compound to an NHS Ester

This protocol outlines the general steps for reacting this compound with a molecule containing an N-hydroxysuccinimide (NHS) ester.

Materials:

-

This compound

-

NHS ester-containing molecule

-

Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting column or dialysis equipment for purification

Procedure:

-

Prepare the NHS ester solution: Dissolve the NHS ester-containing molecule in anhydrous DMF or DMSO to a desired stock concentration.

-

Prepare the this compound solution: Dissolve this compound in the amine-free buffer to a desired stock concentration.

-

Reaction: Add a 1.1 to 2-fold molar excess of the this compound solution to the NHS ester solution. The final concentration of the organic solvent (DMF or DMSO) in the reaction mixture should be kept low (ideally <10%) to avoid denaturation of proteins, if applicable.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

-

Purification: Remove excess, unreacted this compound and byproducts using a desalting column or dialysis against an appropriate buffer.

Protocol for Conjugating this compound to a Carboxylic Acid

This protocol describes the coupling of this compound to a molecule containing a carboxylic acid group using EDC and NHS.

Materials:

-

This compound

-

Carboxylic acid-containing molecule

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or sulfo-NHS

-

Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

-

Coupling Buffer (e.g., PBS, pH 7.2-7.5)

-

Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0, or hydroxylamine)

-

Desalting column or dialysis equipment

Procedure:

-

Prepare solutions: Dissolve the carboxylic acid-containing molecule in Activation Buffer. Dissolve this compound in Coupling Buffer. Prepare fresh stock solutions of EDC and NHS in Activation Buffer.

-

Activate carboxylic acid: Add a 2-10 fold molar excess of EDC and NHS to the carboxylic acid solution. Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

-

Coupling reaction: Add the activated carboxylic acid solution to the this compound solution. Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer. Incubate for 2 hours at room temperature or overnight at 4°C.

-

Quench reaction: Add the Quenching Solution to the reaction mixture to quench any unreacted NHS esters. Incubate for 15 minutes at room temperature.

-

Purification: Purify the biotinylated product by a desalting column or dialysis to remove unreacted reagents and byproducts.

Signaling Pathway and Logical Relationships

The use of this compound in PROTAC development is a prime example of its application in modulating cellular signaling pathways.

PROTAC-Mediated Protein Degradation Pathway

A PROTAC synthesized using this compound as a linker facilitates the degradation of a target protein of interest (POI) through the ubiquitin-proteasome system. The logical flow of this process is depicted below.

Conclusion

This compound is a highly valuable and versatile reagent for researchers, scientists, and drug development professionals. Its well-defined structure, comprising a biotin moiety, a flexible PEG7 spacer, and a reactive primary amine, enables a broad range of applications from simple biotinylation for detection and purification to the more complex construction of novel therapeutic modalities like PROTACs. The detailed protocols and diagrams provided in this guide are intended to facilitate the effective use of this compound in the laboratory and to support the advancement of research and drug discovery efforts.

References

An In-depth Technical Guide to the Mechanism of Action of Biotin-PEG7-Amine in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action and applications of Biotin-PEG7-Amine, a heterobifunctional linker widely utilized in bioconjugation. This document details the roles of its constituent parts—the biotin moiety, the polyethylene glycol (PEG) spacer, and the terminal amine group—and provides insights into its application in research and drug development.

Core Concepts in Bioconjugation with this compound

This compound is a chemical tool designed to link molecules together, a process known as bioconjugation. Its utility stems from its three distinct components, each with a specific function:

-

Biotin: A vitamin that exhibits an extraordinarily high-affinity, non-covalent interaction with the proteins avidin and streptavidin. This interaction is one of the strongest known in nature, making it an ideal tag for detection, purification, and immobilization of biomolecules.

-

PEG7 Linker: A seven-unit polyethylene glycol spacer. The PEG linker is hydrophilic, which enhances the solubility of the conjugate in aqueous solutions and reduces aggregation.[1][2] It also provides a flexible spacer arm that minimizes steric hindrance between the conjugated molecules, allowing for efficient binding of the biotin to avidin or streptavidin.[1][3]

-

Amine Group: A primary amine (-NH2) at the terminus of the PEG linker serves as a reactive handle for covalent bond formation. Primary amines are nucleophilic and can readily react with various electrophilic functional groups on target molecules, such as N-hydroxysuccinimide (NHS) esters or carboxylic acids (in the presence of activators), to form stable amide bonds.[4]

The overall mechanism involves a two-step process. First, the amine group of this compound is covalently attached to a target molecule. Subsequently, the biotin end of the resulting conjugate can be used for non-covalent, high-affinity binding to avidin or streptavidin.

The Chemistry of Amine-Reactive Bioconjugation

The primary amine group of this compound is a versatile functional group for conjugation to a wide range of biomolecules, including proteins, peptides, and nucleic acids. The most common reaction involves the formation of a stable amide bond.

Reaction with NHS Esters

N-hydroxysuccinimide (NHS) esters are one of the most common amine-reactive functional groups. The reaction proceeds via nucleophilic acyl substitution, where the primary amine of this compound attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of NHS as a byproduct. This reaction is typically carried out in a pH range of 7.2 to 8.5.

Reaction with Carboxylic Acids

This compound can also be conjugated to molecules containing carboxylic acid groups (-COOH) through the use of carbodiimide crosslinkers like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC). EDC activates the carboxyl group, making it susceptible to nucleophilic attack by the primary amine of the biotin-PEG linker, resulting in the formation of an amide bond.

Quantitative Data in Bioconjugation

The efficiency and stability of bioconjugation reactions are influenced by several factors, including the properties of the linker. The following tables summarize key quantitative data related to bioconjugation.

| Parameter | Value | Reference |

| Biotin-Streptavidin Dissociation Constant (Kd) | ~10⁻¹⁴ to 10⁻¹⁵ M | |

| Optimal pH for NHS Ester Reaction with Primary Amines | 7.2 - 8.5 | |

| Purity of commercial this compound | ≥96% to 98% | |

| Molecular Weight of this compound | 594.76 g/mol |

Table 1: Key Physicochemical and Reaction Parameters

| Linker Property | Effect on Conjugate | Reference |

| Increased PEG Length | Increased solubility and stability | |

| Reduced immunogenicity | ||

| Enhanced bioavailability and prolonged circulation time | ||

| May decrease binding affinity if excessively long | ||

| Presence of PEG Spacer | Reduces steric hindrance for biotin-streptavidin binding |

Table 2: Influence of PEG Linker Properties on Bioconjugate Performance

Experimental Protocols

General Protocol for Protein Biotinylation using an NHS-Ester Activated Molecule

This protocol describes the general steps for conjugating an NHS-ester activated molecule to a protein, which can be adapted for the use of a biotin-NHS ester to label a protein that will subsequently be captured by a this compound conjugate.

Materials:

-

Protein to be biotinylated (1-10 mg/mL in amine-free buffer, e.g., PBS pH 7.2-8.0)

-

Biotin-NHS ester

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation: Ensure the protein solution is in an amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing Tris or glycine will compete with the reaction and should be avoided.

-

Biotin-NHS Ester Preparation: Immediately before use, dissolve the Biotin-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10-20 mg/mL. NHS esters are moisture-sensitive and hydrolyze in aqueous solutions.

-

Biotinylation Reaction: Add a 10- to 20-fold molar excess of the dissolved Biotin-NHS ester to the protein solution. The optimal molar ratio may need to be determined empirically.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.

-

Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. This will react with any excess NHS-ester. Incubate for 15-30 minutes.

-

Purification: Remove excess, unreacted biotinylation reagent and byproducts by gel filtration using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

Protocol for Cell Surface Protein Labeling

This protocol outlines the labeling of primary amines on the surface of living cells.

Materials:

-

Adherent or suspension cells

-

Sulfo-NHS-Biotin (a water-soluble, membrane-impermeable biotinylation reagent)

-

Ice-cold PBS, pH 8.0

-

Quenching solution (e.g., 100 mM glycine in PBS)

-

Lysis buffer

Procedure:

-

Cell Preparation: Wash cells three times with ice-cold PBS to remove any contaminating proteins from the culture medium.

-

Biotinylation: Resuspend or cover the cells with a freshly prepared solution of Sulfo-NHS-Biotin in ice-cold PBS, pH 8.0. Incubate for 30 minutes on ice with gentle agitation.

-

Quenching: Aspirate the biotinylation solution and wash the cells three times with an ice-cold quenching solution to stop the reaction.

-

Cell Lysis: Lyse the cells using an appropriate lysis buffer to extract the biotinylated cell surface proteins for downstream analysis.

Visualizing Workflows and Pathways

General Bioconjugation Workflow

The following diagram illustrates the general workflow for creating and utilizing a bioconjugate with this compound.

Caption: General workflow of bioconjugation using this compound.

Signaling Pathway Application: Targeted Drug Delivery

Biotinylated conjugates can be used for targeted drug delivery to cells overexpressing biotin receptors.

Caption: Targeted drug delivery via a biotinylated conjugate.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in a variety of applications:

-

Immunoassays: In techniques like ELISA and Western blotting, biotinylated detection antibodies, when used with streptavidin-enzyme conjugates, can significantly amplify the signal, leading to enhanced sensitivity.

-

Protein Purification: Biotinylated proteins can be efficiently captured from complex mixtures using streptavidin-functionalized resins, enabling one-step affinity purification.

-

Cell Surface Labeling: The amine-reactive nature of the linker allows for the labeling of cell surface proteins for subsequent isolation and identification in proteomics studies.

-

Targeted Drug Delivery: Biotin can act as a targeting ligand to deliver therapeutic agents to cells that overexpress biotin transporters, such as many cancer cells.

-

PROTACs: this compound is also used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins.

Conclusion

This compound is a versatile and powerful tool in the field of bioconjugation. Its well-defined structure, combining the high-affinity biotin tag, the beneficial properties of the PEG spacer, and the reactive amine handle, enables the straightforward and efficient labeling and modification of a wide range of biomolecules. Understanding the underlying chemical principles and having access to robust protocols are key to successfully applying this reagent in research, diagnostics, and the development of novel therapeutics.

References

Solubility of Biotin-PEG7-Amine in different solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Biotin-PEG7-Amine, a heterobifunctional linker commonly utilized in bioconjugation, drug delivery, and diagnostic assay development. Understanding the solubility of this reagent in various solvents is critical for designing and executing robust experimental protocols, ensuring reproducibility, and optimizing the efficiency of labeling and conjugation reactions.

Core Concepts: Structure and Solubility

This compound incorporates three key functional components: a biotin moiety for high-affinity binding to avidin and streptavidin, a hydrophilic seven-unit polyethylene glycol (PEG) spacer, and a terminal primary amine group for covalent attachment to target molecules. The presence of the PEG linker significantly influences the molecule's solubility, enhancing its dissolution in aqueous media and a range of organic solvents. This increased solubility is advantageous for bioconjugation reactions, as it can help prevent the aggregation of proteins or other biomolecules.[1]

Quantitative and Qualitative Solubility Data

The solubility of this compound has been characterized in several common laboratory solvents. While precise quantitative data for all solvents is not uniformly available in the public domain, a combination of reported values and qualitative assessments provides a strong framework for its application.

| Solvent | Solubility | Concentration (mM) | Notes |

| Water | 83.33 mg/mL[2] | 140.11 mM | May require sonication to achieve full dissolution[2]. |

| Dimethyl Sulfoxide (DMSO) | Soluble[3][4] | Not specified | Widely used for preparing concentrated stock solutions. |

| Dichloromethane (DCM) | Soluble | Not specified | A common solvent for organic synthesis and purification. |

| Dimethylformamide (DMF) | Soluble | Not specified | Another polar aprotic solvent suitable for dissolving the reagent. |

It is important to note that the physical form of this compound can be a white to off-white solid, which may appear sticky.

Experimental Protocol for Solubility Determination

To ascertain the precise solubility of this compound in a specific solvent or buffer system, the shake-flask method is a reliable and widely accepted experimental protocol. This method determines the equilibrium solubility of a compound, which is defined as the maximum concentration at which a compound is fully dissolved in a solvent under conditions where the solution is in equilibrium with the solid compound.

Principle

An excess amount of the solute (this compound) is added to a known volume of the solvent of interest. The mixture is then agitated for a sufficient period to ensure that equilibrium is reached. After saturation, the undissolved solid is removed by filtration or centrifugation, and the concentration of the dissolved solute in the supernatant is quantified, typically by High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

Materials and Equipment

-

This compound

-

Solvents of interest (e.g., Water, DMSO, DCM, DMF)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Microcentrifuge or syringe filters (0.22 µm)

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis or ELSD) or a UV-Vis spectrophotometer

Procedure

-

Preparation of the Sample: Add an excess amount of this compound to a vial containing a precisely measured volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial to confirm that a saturated solution was achieved.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C). Agitate the mixture for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

Separation of Solid and Liquid Phases: After equilibration, carefully remove the vials from the shaker. To separate the undissolved solid from the saturated solution, either centrifuge the vials at high speed and collect the supernatant or filter the solution using a syringe filter compatible with the solvent.

-

Sample Preparation for Analysis: Accurately dilute a known volume of the clear supernatant with the appropriate solvent to bring the concentration within the linear range of the analytical method.

-

Quantification:

-

Using HPLC: Inject the diluted sample into an HPLC system. Determine the concentration by comparing the peak area to a standard curve prepared with known concentrations of this compound.

-

Using UV-Vis Spectroscopy: Measure the absorbance of the diluted sample at the wavelength of maximum absorbance (λmax) for this compound. Calculate the concentration using a standard curve.

-

-

Calculation of Solubility: Multiply the determined concentration of the diluted sample by the dilution factor to obtain the solubility of this compound in the tested solvent.

Experimental Workflow Diagram

The following diagram illustrates the logical steps for determining the solubility of this compound.

Caption: A flowchart of the shake-flask method for determining solubility.

References

An In-depth Technical Guide to the Amine Reactivity of Biotin-PEG7-Amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the amine reactivity of Biotin-PEG7-Amine, a versatile heterobifunctional linker widely employed in bioconjugation, drug delivery, and diagnostic applications. This document details the core chemical properties, reaction kinetics, and established protocols for its use, enabling researchers to effectively incorporate this reagent into their workflows.

Introduction to this compound

This compound is a molecule composed of three key functional components: a biotin moiety for high-affinity binding to avidin and streptavidin, a seven-unit polyethylene glycol (PEG) spacer, and a terminal primary amine group.[1] The PEG spacer enhances aqueous solubility, reduces steric hindrance, and minimizes immunogenicity of the conjugated biomolecule.[1][2][3] The terminal primary amine is the reactive handle for conjugation to various functional groups.

Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C26H50N4O9S | [4] |

| Molecular Weight | 594.76 g/mol | |

| CAS Number | 1334172-76-7 | |

| Appearance | White to off-white solid or viscous liquid | |

| Solubility | Water, DMSO, DMF, DCM | |

| Storage | Store at -20°C, desiccated. |

Core Reactivity of the Terminal Amine

The primary amine (-NH2) of this compound is a nucleophile that readily reacts with electrophilic functional groups to form stable covalent bonds. The two most common reaction partners for the amine group are N-hydroxysuccinimide (NHS) esters and activated carboxylic acids.

Reaction with N-hydroxysuccinimide (NHS) Esters

The reaction of the primary amine with an NHS ester proceeds via nucleophilic acyl substitution to form a stable amide bond. This is one of the most common bioconjugation strategies.

Reaction Scheme:

Biotin-PEG7-NH2 + R-C(=O)O-NHS → Biotin-PEG7-NH-C(=O)-R + NHS

The efficiency of this reaction is highly dependent on pH. The primary amine needs to be in its unprotonated form to be nucleophilic. Therefore, the reaction is typically carried out at a pH between 7.2 and 9.0. However, at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce the conjugation efficiency.

Reaction with Carboxylic Acids (EDC/NHS Chemistry)

The primary amine of this compound can be coupled to carboxylic acids (-COOH) using carbodiimide crosslinkers, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). EDC activates the carboxyl group, making it susceptible to nucleophilic attack by the amine.

To improve efficiency and stability, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often added to the reaction. EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which can then react with NHS to form a more stable NHS ester. This semi-stable intermediate can then react with the amine of this compound to form an amide bond.

Reaction Scheme:

-

R-COOH + EDC → R-C(=O)O-C(=NHR')NHR'' (O-acylisourea intermediate)

-

O-acylisourea intermediate + NHS → R-C(=O)O-NHS + Urea byproduct

-

R-C(=O)O-NHS + Biotin-PEG7-NH2 → Biotin-PEG7-NH-C(=O)-R + NHS

The activation step with EDC is typically most efficient at a pH of 4.5-5.5, while the subsequent reaction of the NHS ester with the amine is optimal at pH 7.2-8.0.

Quantitative Data on Amine Reactivity

While specific kinetic data for this compound is not extensively published, the following tables provide illustrative data based on the well-established reactivity of primary amines with NHS esters and EDC-activated carboxyl groups under various conditions. These values are intended to serve as a guide for reaction optimization.

Table 1: Influence of pH on NHS Ester Reaction

| pH | Reaction Half-life (t½) of Amine-NHS Ester Reaction (Illustrative) | NHS Ester Hydrolysis Half-life (t½) (Illustrative) | Expected Conjugation Yield |

| 7.0 | ~ 1-2 hours | ~ 4-5 hours | Moderate |

| 7.5 | ~ 30-60 minutes | ~ 1-2 hours | Good |

| 8.0 | ~ 10-30 minutes | ~ 30-60 minutes | High |

| 8.5 | ~ 5-15 minutes | ~ 10-20 minutes | Optimal |

| 9.0 | < 5 minutes | < 10 minutes | Decreased due to rapid hydrolysis |

Data is illustrative and based on general knowledge of amine-NHS ester reactions. Actual values may vary depending on the specific reactants, buffer, and temperature.

Table 2: Effect of Molar Ratio on Conjugation Efficiency (Illustrative)

| Molar Ratio (this compound : Reactive Group) | Expected Conjugation Efficiency (NHS Ester Reaction) | Expected Conjugation Efficiency (EDC/NHS Reaction) |

| 1:1 | 30-50% | 20-40% |

| 5:1 | 60-80% | 50-70% |

| 10:1 | 80-95% | 70-90% |

| 20:1 | >95% | >90% |

Data is illustrative. Optimal molar ratios should be determined empirically for each specific application.

Experimental Protocols

Protocol for Conjugation of this compound to an NHS Ester-activated Protein

Materials:

-

This compound

-

NHS ester-activated protein

-

Reaction Buffer: 100 mM phosphate buffer, 150 mM NaCl, pH 8.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting column

-

Anhydrous DMSO or DMF

Procedure:

-

Prepare Protein Solution: Dissolve the NHS ester-activated protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

-

Prepare this compound Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

-

Reaction: Add the desired molar excess of the this compound solution to the protein solution. Ensure the final concentration of the organic solvent does not exceed 10%.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quenching: Add Quenching Buffer to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 30 minutes at room temperature.

-

Purification: Remove excess, unreacted this compound and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Protocol for Conjugation of this compound to a Carboxylic Acid-containing Molecule using EDC/NHS

Materials:

-

This compound

-

Carboxylic acid-containing molecule

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide)

-

Activation Buffer: 100 mM MES, 150 mM NaCl, pH 5.5

-

Coupling Buffer: 100 mM phosphate buffer, 150 mM NaCl, pH 7.5

-

Desalting column

Procedure:

-

Prepare Molecule Solution: Dissolve the carboxylic acid-containing molecule in Activation Buffer.

-

Activation: Add a 5-10 fold molar excess of EDC and NHS to the molecule solution. Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

-

Buffer Exchange (Optional but Recommended): To increase the pH for the amine reaction, perform a rapid buffer exchange into Coupling Buffer using a desalting column.

-

Prepare this compound Solution: Dissolve this compound in the Coupling Buffer.

-

Coupling Reaction: Immediately add the activated molecule to the this compound solution.

-

Incubation: Incubate for 2 hours at room temperature or overnight at 4°C.

-

Purification: Purify the conjugate from excess reagents and byproducts using a desalting column.

Protocol for Quantification of Biotin Incorporation (HABA Assay)

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the degree of biotinylation.

Materials:

-

HABA/Avidin solution

-

Biotinylated sample (purified)

-

PBS (phosphate-buffered saline)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare HABA/Avidin Solution: Prepare the HABA/Avidin solution according to the manufacturer's instructions.

-

Measure Baseline: Pipette 900 µL of the HABA/Avidin solution into a cuvette and measure the absorbance at 500 nm (A500_initial).

-

Add Sample: Add 100 µL of the purified biotinylated sample to the cuvette, mix well, and wait for the reading to stabilize.

-

Measure Final Absorbance: Measure the absorbance at 500 nm (A500_final).

-

Calculation: The moles of biotin per mole of protein can be calculated using the Beer-Lambert law and the change in absorbance, along with the extinction coefficients of the HABA-avidin complex and the protein concentration. Refer to the specific HABA assay kit protocol for detailed calculation formulas.

Troubleshooting

| Issue | Possible Cause | Recommended Solution |

| Low Conjugation Yield | - Incorrect pH of reaction buffer. | - Verify the pH of all buffers. For NHS ester reactions, ensure pH is 7.2-8.5. For EDC activation, use pH 4.5-5.5, followed by coupling at pH 7.2-8.0. |

| - Hydrolysis of NHS ester. | - Prepare NHS ester and this compound solutions immediately before use. Avoid moisture. | |

| - Presence of primary amine-containing buffers (e.g., Tris, glycine). | - Use amine-free buffers such as PBS, MES, or HEPES for the conjugation reaction. | |

| - Insufficient molar excess of this compound. | - Increase the molar ratio of this compound to the reactive molecule. | |

| Protein Precipitation | - High concentration of organic solvent. | - Ensure the final concentration of DMSO or DMF is below 10%. |

| - Over-modification of the protein. | - Reduce the molar excess of the biotinylating reagent. | |

| Inconsistent Results | - Inaccurate quantification of reactants. | - Accurately determine the concentration of the protein and this compound. |

| - Degradation of reagents. | - Store reagents under the recommended conditions (-20°C, desiccated). Allow to come to room temperature before opening to prevent condensation. |

Conclusion

This compound is a highly effective and versatile reagent for the biotinylation of biomolecules. Understanding the fundamental principles of its amine reactivity with NHS esters and activated carboxylic acids is crucial for successful bioconjugation. By carefully controlling reaction parameters such as pH, molar ratios, and buffer composition, researchers can achieve high conjugation efficiencies and generate well-defined biotinylated products for a wide range of applications in research and drug development.

References

An In-depth Technical Guide to Biotin-PEG7-Amine for PROTAC Linker Design

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to PROTACs and the Role of Linkers

PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, thereby inducing the formation of a ternary complex.[1] This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The linker is not merely a spacer but plays a crucial role in optimizing the orientation and stability of this ternary complex, which directly impacts the efficiency and selectivity of protein degradation.

The choice of linker influences several key parameters of a PROTAC, including:

-

Degradation Efficiency (DC50 and Dmax): The length and composition of the linker determine the geometry of the ternary complex, affecting the rate and maximal level of protein degradation.

-

Selectivity: A well-designed linker can favor the formation of a productive ternary complex with the desired target protein over other structurally related proteins.

-

Physicochemical Properties: The linker contributes to the overall solubility, cell permeability, and metabolic stability of the PROTAC molecule.

Biotin-PEG7-Amine: A Versatile PROTAC Linker

This compound is a commercially available linker that incorporates three key functional components: a biotin moiety, a polyethylene glycol (PEG) spacer with seven repeating units, and a terminal amine group.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C26H50N4O9S | [1] |

| Molecular Weight | 594.76 g/mol | [1] |

| Appearance | White to off-white solid or liquid | [1] |

| Solubility | Soluble in water, DMSO, DCM, and DMF | |

| Reactivity | The terminal amine group is reactive towards activated carboxylic acids (e.g., NHS esters) for amide bond formation. |

Functional Components and Their Roles in PROTAC Design

-

Biotin Moiety: The biotin group offers several advantages in PROTAC design:

-

Targeted Delivery: Biotin receptors are overexpressed on the surface of various cancer cells, presenting an opportunity for targeted delivery of the PROTAC to tumor tissues, potentially enhancing efficacy and reducing off-target toxicity.

-

Affinity Tag: Biotin serves as a high-affinity tag for streptavidin, enabling a range of in vitro applications such as affinity purification of the PROTAC, pull-down assays to identify binding partners, and various detection methods.

-

-

PEG7 Spacer: The polyethylene glycol spacer provides:

-

Hydrophilicity: The PEG chain enhances the aqueous solubility of the PROTAC, which can improve its pharmacokinetic properties.

-

Flexibility and Length: The seven ethylene glycol units offer a flexible linker of a defined length to span the distance between the target protein and the E3 ligase, facilitating the formation of a stable ternary complex.

-

-

Terminal Amine Group: The primary amine provides a versatile handle for conjugation to a variety of ligands. It can readily react with activated carboxylic acids on either the target-binding ligand or the E3 ligase ligand to form a stable amide bond.

Application of Biotinylated PEG Linkers in PROTAC Design: A Representative Example

Due to the lack of publicly available quantitative data for a PROTAC specifically utilizing a this compound linker, we will present data for a representative PROTAC employing a biotinylated PEG linker with a different PEG chain length. This data serves to illustrate the typical performance metrics of such a molecule. The following data is for a hypothetical PROTAC, designated as Bio-PEG-Degrader , which incorporates a biotinylated PEG linker.

Quantitative Degradation Data

| Parameter | Value | Cell Line | Target Protein |

| DC50 | 50 nM | HEK293 | Target Protein X |

| Dmax | >90% | HEK293 | Target Protein X |

| Binding Affinity (Target) | 100 nM (Kd) | - | Target Protein X |

| Binding Affinity (E3 Ligase) | 200 nM (Kd) | - | VHL |

Note: The data presented in this table is representative and intended for illustrative purposes. Actual values will vary depending on the specific target protein, ligands, and cell line used.

Experimental Protocols

Synthesis of a Biotin-PEG7-PROTAC

This protocol describes a general method for synthesizing a PROTAC using this compound, a target-binding ligand with a carboxylic acid group, and an E3 ligase ligand with an NHS ester.

Materials:

-

Target-binding ligand-COOH

-

This compound

-

E3 ligase ligand-NHS ester

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

High-performance liquid chromatography (HPLC) for purification

-

Mass spectrometry (MS) for characterization

Procedure:

-

Amide Bond Formation (Step 1):

-

Dissolve the target-binding ligand-COOH (1 eq) and this compound (1.1 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3 eq) to the solution.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting intermediate (Target-ligand-Biotin-PEG7-Amine) by flash chromatography.

-

-

Amide Bond Formation (Step 2):

-

Dissolve the purified intermediate from Step 1 (1 eq) and the E3 ligase ligand-NHS ester (1.1 eq) in anhydrous DMF.

-

Add DIPEA (2 eq) to the solution.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

-

Purification:

-

Upon completion, purify the final PROTAC molecule by preparative HPLC to obtain the desired product with high purity.

-

-

Characterization:

-

Confirm the identity and purity of the final PROTAC by LC-MS and 1H NMR spectroscopy.

-

Western Blot for PROTAC-Induced Protein Degradation

This protocol outlines the steps to assess the degradation of a target protein in cells treated with a PROTAC.

Materials:

-

Cell line expressing the target protein

-

PROTAC compound

-

DMSO (vehicle control)

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or DMSO for the desired time (e.g., 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding sample buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein signal to the loading control signal.

-

Calculate the percentage of protein degradation relative to the DMSO-treated control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

-

Visualizations: Signaling Pathways and Experimental Workflows

PROTAC Mechanism of Action

Caption: General mechanism of action for a PROTAC molecule.

Experimental Workflow for PROTAC Evaluation

Caption: A typical experimental workflow for evaluating PROTAC efficacy.

Biotin Receptor-Mediated Signaling in Cancer

References

Biotin-PEG7-Amine in Targeted Drug Delivery Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted drug delivery aims to enhance the therapeutic efficacy of pharmaceuticals while minimizing off-target side effects. This is achieved by selectively delivering potent drug molecules to specific cells or tissues. One promising strategy involves the use of targeting ligands that bind to receptors overexpressed on the surface of diseased cells. Biotin, a water-soluble B vitamin, has emerged as a valuable targeting moiety due to the high expression of its receptors, such as the sodium-dependent multivitamin transporter (SMVT), on various cancer cells.[1][2][3]

This technical guide focuses on Biotin-PEG7-Amine, a heterobifunctional linker molecule that plays a crucial role in the development of biotin-targeted drug delivery systems. The molecule consists of three key components:

-

Biotin: The targeting ligand that facilitates selective recognition by cancer cells.

-

Polyethylene Glycol (PEG) Spacer (7 units): A hydrophilic and flexible linker that increases the solubility of the conjugate, reduces steric hindrance for receptor binding, and can prolong circulation time in vivo.

-

Terminal Amine Group (-NH2): A reactive functional group that allows for covalent conjugation to a drug molecule or a nanoparticle carrier system.[4][5]

This guide will provide an in-depth overview of the properties of this compound, its application in constructing targeted drug delivery systems, detailed experimental protocols, and a summary of relevant quantitative data.

Physicochemical Properties of this compound

This compound is a well-defined chemical entity with properties that make it suitable for bioconjugation and drug delivery applications.

| Property | Value | Reference |

| Molecular Formula | C26H50N4O9S | |

| Molecular Weight | 594.8 g/mol | |

| Appearance | White to off-white solid or viscous liquid | |

| Solubility | Soluble in Water, DMSO, DCM, DMF | |

| Purity | Typically ≥95% |

Mechanism of Action: Biotin Receptor-Mediated Endocytosis

The targeting capability of this compound relies on the principle of receptor-mediated endocytosis. Many cancer cell types, including those of the breast, ovaries, and lungs, overexpress biotin receptors to meet their high metabolic demands. The primary transporter for biotin is the sodium-dependent multivitamin transporter (SMVT).

The process begins with the binding of the biotinylated drug or nanoparticle to the SMVT on the cancer cell surface. This binding event triggers the internalization of the receptor-ligand complex into the cell through the formation of vesicles. Once inside the cell, the drug can be released from its carrier to exert its cytotoxic effect.

Signaling Pathway for Biotin Receptor (SMVT)-Mediated Endocytosis

The following diagram illustrates the key steps involved in the SMVT-mediated uptake of a biotinylated therapeutic agent.

Caption: Biotin receptor-mediated endocytosis pathway.

Quantitative Data in Biotin-Targeted Drug Delivery

The following tables summarize key quantitative data from various studies on biotinylated drug delivery systems.

Table 1: Physicochemical Properties of Biotinylated Nanoparticles

| Nanoparticle Formulation | Drug | Particle Size (nm) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |

| Biotinylated PLA-PEG | Paclitaxel | ~110 | -10 | >90% (incorporation) | Not specified | |

| nab-Paclitaxel (self-made) | Paclitaxel | Not specified | Not specified | 15.29 ± 0.10 | 99.86 ± 0.02 | |

| Abraxane® (commercial) | Paclitaxel | Not specified | Not specified | 9.72 ± 0.09 | 99.83 ± 0.03 | |

| PTX-LAP Co-loaded NPs | Paclitaxel & Lapatinib | Not specified | Not specified | Not specified | 67.0 ± 2.2 (PTX) | |

| Biotin-GNP | - | 24 | Not specified | - | - | |

| Biotinylated PLGA NPs | SN-38 | Not specified | Not specified | Not specified | Not specified |

Table 2: In Vivo Tumor Accumulation of Targeted Nanoparticles

| Nanoparticle Formulation | Animal Model | Tumor Type | Time Point | Tumor Accumulation (%ID/g) | Reference |

| Biotin-GNP | Mouse | Not specified | 24 h | 0.72 ± 0.09 | |

| 64Cu-NOTA-mSiO2-PEG-TRC105 | Mouse | 4T1 Breast Cancer | 5 h | 5.9 ± 0.4 | |

| 64Cu-NOTA-mSiO2-PEG | Mouse | 4T1 Breast Cancer | 5 h | ~3 | |

| Pegylated GNRs | Swiss nu/nu mice | Squamous Cell Carcinoma | 24 h | 1.35 ± 0.29 | |

| Pegylated GNSs | Swiss nu/nu mice | Squamous Cell Carcinoma | 24 h | 0.118 ± 0.027 |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the development and evaluation of this compound based targeted drug delivery systems.

Protocol 1: Conjugation of this compound to a Carboxyl-Containing Drug/Molecule via EDC/NHS Chemistry

This protocol describes the covalent attachment of this compound to a molecule containing a carboxylic acid group using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) as coupling agents.

Materials:

-

Carboxyl-containing drug/molecule

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Activation Buffer: 0.1 M MES buffer (4-morpholinoethanesulfonic acid), pH 4.5-6.0

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Solution: Hydroxylamine or 2-mercaptoethanol

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Dialysis membrane or size-exclusion chromatography column for purification

Procedure:

-

Activation of Carboxylic Acid: a. Dissolve the carboxyl-containing drug/molecule in Activation Buffer. b. Add a 5 to 10-fold molar excess of EDC and NHS to the solution. c. Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to form a stable NHS-ester intermediate.

-

Conjugation with this compound: a. Dissolve this compound in Reaction Buffer (a small amount of DMF or DMSO can be used for initial dissolution if necessary). b. Add the activated drug solution to the this compound solution. A 1.1 to 1.5-fold molar excess of the amine is recommended. c. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quenching the Reaction: a. Add quenching solution (e.g., hydroxylamine to a final concentration of 10-50 mM) to stop the reaction by hydrolyzing unreacted NHS-esters.

-

Purification: a. Purify the resulting Biotin-PEG7-Drug conjugate from excess reagents and byproducts using dialysis against PBS or size-exclusion chromatography.

-

Characterization: a. Confirm the successful conjugation using techniques such as NMR, Mass Spectrometry, and FTIR spectroscopy.

Protocol 2: Formulation of Biotinylated PLGA Nanoparticles

This protocol outlines the preparation of drug-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles surface-functionalized with this compound using an oil-in-water (o/w) single emulsion-solvent evaporation method.

Materials:

-

PLGA-COOH (carboxyl-terminated PLGA)

-

Biotin-PEG-NH2 (such as this compound)

-

Drug to be encapsulated

-

Dichloromethane (DCM) or Ethyl Acetate (organic solvent)

-

Poly(vinyl alcohol) (PVA) or another suitable surfactant

-

EDC and NHS

-

Deionized water

Procedure:

-

PLGA-PEG-Biotin Synthesis (Pre-formulation): a. Conjugate Biotin-PEG-Amine to PLGA-COOH using the EDC/NHS chemistry described in Protocol 1 to form a PLGA-PEG-Biotin copolymer. b. Purify the copolymer by precipitation in a non-solvent like cold methanol or ether and dry under vacuum.

-

Nanoparticle Formulation: a. Dissolve the PLGA-PEG-Biotin copolymer and the drug in the organic solvent to form the oil phase. b. Prepare an aqueous solution of the surfactant (e.g., 1-5% w/v PVA). c. Add the oil phase to the aqueous phase under high-speed homogenization or sonication to form an o/w emulsion. d. Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

-

Nanoparticle Purification: a. Collect the nanoparticles by ultracentrifugation. b. Wash the nanoparticle pellet several times with deionized water to remove excess surfactant and unencapsulated drug. c. Lyophilize the purified nanoparticles for long-term storage.

-

Characterization: a. Determine the particle size and zeta potential using Dynamic Light Scattering (DLS). b. Analyze the morphology using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM). c. Quantify the drug loading and encapsulation efficiency using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy) after dissolving a known amount of nanoparticles in a suitable solvent.

Protocol 3: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line with known biotin receptor expression

-

Complete cell culture medium

-

Biotinylated drug delivery system

-

Control formulations (e.g., free drug, non-targeted nanoparticles)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-